molecular formula C22H25N3O4 B6562328 N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091081-79-6

N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No.: B6562328
CAS No.: 1091081-79-6
M. Wt: 395.5 g/mol
InChI Key: MCYKHXPVJIPAHB-UHFFFAOYSA-N
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Description

“N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide” is a synthetic diamide derivative characterized by a central ethanediamide (oxalamide) backbone. Its structure includes two distinct substituents:

  • N-[(4-phenyloxan-4-yl)methyl]: A tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methylene bridge. This moiety contributes steric bulk and lipophilicity.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-16(26)24-18-7-9-19(10-8-18)25-21(28)20(27)23-15-22(11-13-29-14-12-22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,27)(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYKHXPVJIPAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it with three structurally related diamides:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Key Substituents Notable Properties
N'-(4-acetamidophenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide 423.46 2.8 4-Acetamidophenyl, 4-phenyloxane High lipophilicity, moderate solubility
N,N'-bis(4-fluorophenyl)ethanediamide 304.27 2.1 Dual 4-fluorophenyl groups High crystallinity, low solubility
N-(benzyl)-N'-(3-nitrobenzoyl)ethanediamide 355.34 1.9 Benzyl, 3-nitrobenzoyl Polar, nitro group enhances reactivity
N-(cyclohexylmethyl)-N'-(2-pyridyl)ethanediamide 289.38 1.5 Cyclohexylmethyl, 2-pyridyl Basic nitrogen, improved water solubility

Key Findings

Lipophilicity and Solubility :

  • The 4-phenyloxane group in the target compound increases logP (2.8) compared to simpler aryl-substituted diamides (e.g., N,N'-bis(4-fluorophenyl)ethanediamide, logP 2.1). This suggests superior membrane permeability but may limit aqueous solubility .
  • In contrast, the pyridyl group in N-(cyclohexylmethyl)-N'-(2-pyridyl)ethanediamide reduces logP (1.5), favoring solubility in polar solvents.

Bioactivity and Binding Interactions: The acetamidophenyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites), akin to the nitro group in N-(benzyl)-N'-(3-nitrobenzoyl)ethanediamide, which participates in charge-transfer interactions .

Synthetic Accessibility :

  • The synthesis of the target compound likely involves coupling 4-acetamidoaniline with a pre-functionalized 4-phenyloxan-4-ylmethyl amine, a process more complex than symmetrical diamides (e.g., N,N'-bis(4-fluorophenyl)ethanediamide).

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